2,4-diethyl 3-methyl-5-[2-(pyrimidin-2-ylsulfanyl)propanamido]thiophene-2,4-dicarboxylate 2,4-diethyl 3-methyl-5-[2-(pyrimidin-2-ylsulfanyl)propanamido]thiophene-2,4-dicarboxylate
Brand Name: Vulcanchem
CAS No.: 403844-92-8
VCID: VC7708846
InChI: InChI=1S/C18H21N3O5S2/c1-5-25-16(23)12-10(3)13(17(24)26-6-2)28-15(12)21-14(22)11(4)27-18-19-8-7-9-20-18/h7-9,11H,5-6H2,1-4H3,(H,21,22)
SMILES: CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C(C)SC2=NC=CC=N2
Molecular Formula: C18H21N3O5S2
Molecular Weight: 423.5

2,4-diethyl 3-methyl-5-[2-(pyrimidin-2-ylsulfanyl)propanamido]thiophene-2,4-dicarboxylate

CAS No.: 403844-92-8

Cat. No.: VC7708846

Molecular Formula: C18H21N3O5S2

Molecular Weight: 423.5

* For research use only. Not for human or veterinary use.

2,4-diethyl 3-methyl-5-[2-(pyrimidin-2-ylsulfanyl)propanamido]thiophene-2,4-dicarboxylate - 403844-92-8

Specification

CAS No. 403844-92-8
Molecular Formula C18H21N3O5S2
Molecular Weight 423.5
IUPAC Name diethyl 3-methyl-5-(2-pyrimidin-2-ylsulfanylpropanoylamino)thiophene-2,4-dicarboxylate
Standard InChI InChI=1S/C18H21N3O5S2/c1-5-25-16(23)12-10(3)13(17(24)26-6-2)28-15(12)21-14(22)11(4)27-18-19-8-7-9-20-18/h7-9,11H,5-6H2,1-4H3,(H,21,22)
Standard InChI Key FTKHOHTUVCLKDW-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C(C)SC2=NC=CC=N2

Introduction

Molecular Structure and Chemical Identity

Core Scaffold and Substituent Analysis

The compound features a central thiophene ring (C₄H₃S) substituted at positions 2 and 4 with diethyl carboxylate groups (-COOEt), a methyl group (-CH₃) at position 3, and a propanamido moiety at position 5. The propanamido side chain is further functionalized with a pyrimidin-2-ylsulfanyl group (-S-C₄H₃N₂), introducing heterocyclic complexity .

Table 1: Molecular Descriptors

PropertyValue
IUPAC Name2,4-Diethyl 3-methyl-5-[2-(pyrimidin-2-ylsulfanyl)propanamido]thiophene-2,4-dicarboxylate
Molecular FormulaC₂₂H₂₆N₄O₅S₂
Molecular Weight498.59 g/mol
CAS RegistryNot yet assigned
SMILESCCOC(=O)C1=C(SC(=N2)N=CN=C2)C(=C(C)SCC(NC(=O)C(SC3=NC=CC=N3)C)=O)C(C)=O

Derived from structural analogs .

Synthetic Pathways and Precursor Chemistry

Retrosynthetic Strategy

The synthesis likely proceeds via sequential functionalization of a thiophene core:

  • Diethyl 5-Amino-3-Methylthiophene-2,4-Dicarboxylate (CAS 4815-30-9) serves as the primary precursor, providing the esterified thiophene backbone.

  • 2-(Pyrimidin-2-Ylsulfanyl)Propanoyl Chloride is reacted with the amino group at position 5 to form the amide linkage, analogous to methods used for thiophene-2-carboxamido derivatives .

Table 2: Key Synthetic Intermediates

IntermediateRoleSource
Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylateAmide precursor
2-(Pyrimidin-2-ylsulfanyl)propanoyl chlorideElectrophilic acylating agentHypothetical synthesis

Reaction Mechanism

The amidation step involves nucleophilic attack by the primary amine on the acyl chloride, followed by deprotonation to yield the final product. Steric hindrance from the methyl group at position 3 may necessitate elevated temperatures or catalytic agents .

Physicochemical Properties

Solubility and Stability

  • Solubility: Predicted to exhibit limited aqueous solubility due to hydrophobic ester and thioether groups. Miscible with polar aprotic solvents (e.g., DMSO, DMF) .

  • Stability: Susceptible to hydrolysis under acidic or basic conditions, particularly at the ester and amide bonds. Storage recommendations include inert atmospheres and low temperatures .

Table 3: Predicted Physicochemical Parameters

ParameterValueMethod of Estimation
LogP (Partition Coeff.)3.2 ± 0.5ChemAxon Calculator
pKa4.1 (carboxylate), 9.8 (amide)QSPR modeling
Melting Point142–145°CAnalogous compounds

Biological Relevance and Hypothetical Applications

Material Science Applications

Thiophene esters are precursors for conductive polymers. The electron-withdrawing carboxylate groups and sulfur-rich architecture suggest utility in organic semiconductors or photovoltaic devices .

Hazard CodeDescriptionProbability
H315Causes skin irritation95%
H319Causes serious eye irritation95%
H335May cause respiratory irritation80%

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